molecular formula C23H17Cl2NO4 B11607600 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one

Cat. No.: B11607600
M. Wt: 442.3 g/mol
InChI Key: JLVOTLFWEAVBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones

Properties

Molecular Formula

C23H17Cl2NO4

Molecular Weight

442.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one

InChI

InChI=1S/C23H17Cl2NO4/c1-13-9-16(25)6-8-18(13)30-22-21(14-5-7-19-20(10-14)29-12-28-19)26(23(22)27)17-4-2-3-15(24)11-17/h2-11,21-22H,12H2,1H3

InChI Key

JLVOTLFWEAVBET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC(=CC=C3)Cl)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 4-chloro-2-methylphenol, and 3-chlorobenzaldehyde. The key steps in the synthesis may involve:

  • Formation of the azetidinone ring through cyclization reactions.
  • Introduction of the benzodioxole and phenoxy groups via nucleophilic substitution or coupling reactions.
  • Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of continuous flow reactors for efficient and scalable synthesis.
  • Implementation of green chemistry principles to minimize waste and environmental impact.
  • Quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent for treating diseases.

    Industry: Applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    Gene Expression: The compound may influence gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one include other azetidinones with different substituents. Examples may include:

  • 4-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenoxy)-1-(3-chlorophenyl)azetidin-2-one
  • 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-fluorophenyl)azetidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties

Biological Activity

The compound 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-(3-chlorophenyl)azetidin-2-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClNO4C_{18}H_{18}ClNO_4. The structure includes a benzodioxole moiety, a chloro-substituted phenoxy group, and an azetidinone ring, which contribute to its unique chemical properties and biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H18ClN O4
Molecular Weight353.80 g/mol
SolubilitySoluble in organic solvents

The mechanism of action of this compound is thought to involve interactions with specific biological targets such as enzymes and receptors. The presence of the benzodioxole ring may enhance binding affinity to certain enzyme active sites, while the azetidinone structure could modulate biological activity through conformational changes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that phenolic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in various cancer cell lines remains to be fully elucidated but shows promise based on structural analogs.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. Similar compounds have demonstrated the ability to reduce inflammation in animal models, suggesting that this compound could have therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds. For example:

  • Study on Phenolic Compounds : A study demonstrated that phenolic compounds can modulate oxidative stress in cells, leading to reduced inflammation and improved cell viability under stress conditions .
  • Azetidinone Derivatives : Research on azetidinone derivatives has shown that they can exhibit significant antibacterial and antifungal activities, indicating a broad spectrum of potential therapeutic applications.
  • Chlorinated Phenoxy Compounds : Chlorinated phenoxy compounds have been linked to various biological effects, including endocrine disruption and cytotoxicity in certain cell types .

Future Directions

Further research is needed to fully understand the biological activity of this compound. Key areas for future studies include:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Mechanistic Studies : Investigating the specific molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Exploring how variations in structure influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.